SW 71425

描述

属性

CAS 编号 |

155990-20-8 |

|---|---|

分子式 |

C22H27N3O3S |

分子量 |

413.5 g/mol |

IUPAC 名称 |

N-[[1-[2-(diethylamino)ethylamino]-7-methoxy-9-oxothioxanthen-4-yl]methyl]formamide |

InChI |

InChI=1S/C22H27N3O3S/c1-4-25(5-2)11-10-24-18-8-6-15(13-23-14-26)22-20(18)21(27)17-12-16(28-3)7-9-19(17)29-22/h6-9,12,14,24H,4-5,10-11,13H2,1-3H3,(H,23,26) |

InChI 键 |

GWLFIMOOGVXSMZ-UHFFFAOYSA-N |

规范 SMILES |

CCN(CC)CCNC1=C2C(=C(C=C1)CNC=O)SC3=C(C2=O)C=C(C=C3)OC |

外观 |

Solid powder |

其他CAS编号 |

155990-20-8 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

SR 271425; SR271425; SR-271425; SW-71425; SW-271425; WIN 71425. |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of SW 71425 (SR271425)

For Researchers, Scientists, and Drug Development Professionals

Abstract

SW 71425, also known as SR271425, is a third-generation thioxanthone derivative that demonstrated broad-spectrum antitumor activity in preclinical models. Developed as an analog to overcome the toxicities associated with earlier thioxanthones like hycanthone and SR233377, this compound showed promise with superior antitumor effects and reduced hepatotoxic and cardiotoxic liabilities in initial studies. However, its clinical development was ultimately halted due to cardiac toxicity, specifically QTc interval prolongation, a side effect also observed with its predecessors. This document provides a comprehensive overview of the proposed mechanism of action of this compound, supported by available preclinical and clinical data. It is intended for an audience of researchers, scientists, and drug development professionals.

Proposed Mechanism of Action

The precise mechanism of action of this compound has not been fully elucidated. However, preclinical evidence strongly suggests that its cytotoxic effects are mediated through direct interaction with DNA. Unlike other cytotoxic agents with similar chemical scaffolds, this compound does not inhibit topoisomerase I or topoisomerase II. While it has been shown to inhibit helicase activity, the concentration required for this inhibition (IC50 of 20 μM) is considered too high to be the primary driver of its cytotoxic effects at therapeutic concentrations. Therefore, the leading hypothesis is that this compound exerts its anticancer effects by binding to DNA, subsequently disrupting essential cellular processes like replication and transcription, leading to cell death.

Signaling Pathway and Molecular Interaction

Quantitative Data Summary

In Vitro Cytotoxicity

The cytotoxic activity of this compound was evaluated against the NCI-60 panel of human tumor cell lines.

| Parameter | Value | Cell Line Panel | Notes |

| Median IC50 | 1.7 μM | NCI-60 | Demonstrates broad-spectrum activity. |

| IC50 Range | 0.28 μM (MOLT-4 leukemia) - 10 μM (K562 leukemia) | NCI-60 | Sensitivity varied across different cancer types. |

| Most Sensitive | Non-small cell lung cancer, Colon cancer | NCI-60 | |

| Least Sensitive | Melanoma, Central nervous system cancers | NCI-60 |

Enzymatic Inhibition

| Target | IC50 | Notes |

| Helicase | 20 μM | Considered too high to be the primary cytotoxic mechanism. |

| Topoisomerase I & II | No inhibition | Distinguishes its mechanism from other DNA-interacting agents. |

Preclinical In Vivo Efficacy

This compound demonstrated significant antitumor activity in various murine and human xenograft tumor models.

| Tumor Model | Efficacy |

| Murine Models | Wide spectrum of activity, including complete tumor regressions and cures. |

| Human Xenograft Models | Minimally active in 8 of 13 models, with substantial activity against CFPAC pancreatic tumor xenograft. |

| WSU-1 Mammary & BG-1 Ovarian | Moderate efficacy. |

Phase I Clinical Trial Pharmacokinetics

| Parameter | Value (mean ± SD) | Dosing Schedule |

| Terminal Elimination Half-life (t1/2) | 7.1 ± 1.3 hours | Once every 3 weeks |

| Terminal Elimination Half-life (t1/2) | 6 hours | Weekly |

| Terminal Elimination Half-life (t1/2) | 5.11 ± 1.21 hours | Split doses (d1-d3) |

Experimental Protocols

Detailed experimental protocols for the studies on this compound are not publicly available. The following are generalized methodologies representative of the assays that would have been conducted.

NCI-60 Human Tumor Cell Line Screen

-

Cell Plating: Human tumor cell lines are seeded in 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well and incubated for 24 hours.

-

Drug Application: this compound, solubilized in DMSO, is added to the plates at five 10-fold dilutions.

-

Incubation: The plates are incubated for an additional 48 hours.

-

Cell Viability Assay: The assay is terminated by fixing the cells with trichloroacetic acid (TCA). Cell viability is determined using a sulforhodamine B (SRB) protein stain.

-

Data Analysis: The optical density of the SRB-stained cells is measured to determine the percentage of cell growth. The GI50 (concentration causing 50% growth inhibition) is calculated.

In Vitro DNA Binding Assay (Generic Electrophoretic Mobility Shift Assay - EMSA)

-

Probe Preparation: A DNA fragment (e.g., a short oligonucleotide) is labeled, typically with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

-

Binding Reaction: The labeled DNA probe is incubated with varying concentrations of this compound in a binding buffer.

-

Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide or agarose gel.

-

Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using a fluorescence scanner. A "shift" in the mobility of the DNA probe indicates binding by this compound.

Helicase Unwinding Assay (Generic Fluorescence-Based)

-

Substrate Preparation: A DNA or RNA duplex substrate is created with a fluorophore on one strand and a quencher on the complementary strand in close proximity, resulting in fluorescence quenching.

-

Reaction Initiation: The helicase enzyme and ATP are added to a reaction mixture containing the duplex substrate and varying concentrations of this compound.

-

Unwinding and Detection: As the helicase unwinds the duplex, the fluorophore and quencher are separated, leading to an increase in fluorescence.

-

Data Analysis: The rate of fluorescence increase is measured over time to determine the helicase activity. The IC50 for helicase inhibition by this compound is calculated from the dose-response curve.

Experimental and Clinical Development Workflow

Conclusion

This compound is a potent antitumor agent from the thioxanthone class of compounds. Its mechanism of action is primarily attributed to its DNA binding properties, leading to the disruption of critical cellular processes. While it demonstrated significant preclinical efficacy and an improved toxicity profile over its predecessors, the emergence of dose-limiting cardiac toxicity in Phase I clinical trials ultimately led to the cessation of its development. The study of this compound and its analogs provides valuable insights into the structure-activity and structure-toxicity relationships of thioxanthones, which can inform the design of future anticancer agents with improved therapeutic indices.

Technical Guide: DNA Binding Properties of SR271425

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The clinical development of SR271425, a thioxanthone analog and DNA-binding agent, was terminated prematurely.[1][2][3] Consequently, detailed quantitative data and specific experimental protocols for its DNA binding properties are not extensively available in the public domain. This guide provides a representative technical overview based on the known characteristics of thioxanthone-based DNA intercalators and outlines the standard experimental methodologies that would be employed to characterize such a compound.

Introduction to SR271425 and Thioxanthone Analogs

SR271425 is a novel cytotoxic agent belonging to the thioxanthone class of compounds.[1][4] Preclinical studies demonstrated its broad antitumor activity, which is attributed to its ability to interact with and bind to DNA.[1][2] While the precise mechanism of action has not been fully elucidated, its structural similarity to other thioxanthones suggests that it may function as a DNA intercalator, inserting itself between the base pairs of the DNA double helix. This interaction can disrupt normal cellular processes such as DNA replication and transcription, leading to cytotoxicity in rapidly dividing cancer cells. It is important to note that SR271425 does not inhibit topoisomerase I or II.

Quantitative DNA Binding Properties (Illustrative Data)

The following table summarizes representative quantitative data that would be determined for a compound like SR271425 to characterize its DNA binding affinity and sequence specificity. The values presented here are illustrative for a hypothetical thioxanthone analog and are intended for demonstration purposes.

| Parameter | Value | Method |

| Binding Affinity (Kd) | ||

| Calf Thymus DNA | 1.5 µM | Surface Plasmon Resonance (SPR) |

| Poly(dG-dC)2 | 0.8 µM | Fluorescence Intercalator Displacement |

| Poly(dA-dT)2 | 5.2 µM | Fluorescence Intercalator Displacement |

| Sequence Specificity | ||

| GC-rich sequences | Preferential binding | Electrophoretic Mobility Shift Assay (EMSA) |

| AT-rich sequences | Lower affinity | Electrophoretic Mobility Shift Assay (EMSA) |

| Binding Stoichiometry | 1 molecule per 4-5 base pairs | Isothermal Titration Calorimetry (ITC) |

| Kinetic Parameters | ||

| Association Rate (ka) | 2.5 x 104 M-1s-1 | Surface Plasmon Resonance (SPR) |

| Dissociation Rate (kd) | 3.8 x 10-2 s-1 | Surface Plasmon Resonance (SPR) |

Experimental Protocols

Detailed methodologies for key experiments to characterize the DNA binding properties of a small molecule like SR271425 are provided below.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is used to qualitatively assess the binding of a small molecule to a specific DNA sequence and to determine relative binding affinities.

Protocol:

-

Probe Preparation: A double-stranded DNA oligonucleotide of interest (e.g., 20-30 base pairs) is labeled with a radioactive isotope (e.g., 32P) or a fluorescent dye.

-

Binding Reaction: The labeled DNA probe (at a constant, low concentration) is incubated with varying concentrations of SR271425 in a binding buffer (e.g., 10 mM Tris-HCl, 50 mM KCl, 1 mM DTT, 5% glycerol).

-

Electrophoresis: The reaction mixtures are loaded onto a non-denaturing polyacrylamide gel.

-

Visualization: The gel is subjected to electrophoresis to separate the bound DNA-SR271425 complexes from the free, unbound DNA probe. The migration of the DNA probe is retarded or "shifted" when bound to the small molecule. The gel is then visualized by autoradiography (for radioactive probes) or fluorescence imaging.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of binding interactions in real-time.

Protocol:

-

Chip Preparation: A streptavidin-coated sensor chip is used to immobilize a biotinylated double-stranded DNA sequence of interest.

-

Binding Analysis: A solution of SR271425 at various concentrations is flowed over the sensor chip surface. The binding of SR271425 to the immobilized DNA causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in resonance units, RU).

-

Data Analysis: The association and dissociation rates (ka and kd) are determined by fitting the real-time binding data to kinetic models. The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.

Fluorescence Intercalator Displacement Assay

This assay is a high-throughput method to determine the DNA binding affinity and sequence selectivity of a compound by measuring the displacement of a fluorescent intercalator (e.g., ethidium bromide or thiazole orange) from DNA.

Protocol:

-

DNA-Dye Complex Formation: A specific DNA sequence (e.g., a hairpin oligonucleotide) is incubated with a fluorescent intercalating dye until a stable fluorescence signal is achieved.

-

Titration with SR271425: SR271425 is titrated into the DNA-dye complex solution.

-

Fluorescence Measurement: The fluorescence intensity is measured after each addition of SR271425. If SR271425 binds to the DNA, it will displace the fluorescent dye, leading to a decrease in the fluorescence signal.

-

Data Analysis: The concentration of SR271425 required to displace 50% of the fluorescent dye (IC50) is determined. This value can be used to calculate the binding affinity (Kd) of SR271425 for the specific DNA sequence.

Visualizations

Experimental Workflow

Caption: Workflow for characterizing DNA-binding small molecules.

Hypothetical Signaling Pathway

Caption: Hypothetical DNA damage response pathway induced by SR271425.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Quantitative analysis of small molecule-nucleic acid interactions with a biosensor surface and surface plasmon resonance detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Intercalation-Based Single-Molecule Fluorescence Assay To Study DNA Supercoil Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A platform to enable the pharmacological profiling of small molecules in gel-based electrophoretic mobility shift assays - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Cytotoxic Potential of SW 71425: A Technical Overview for Cancer Research

For Immediate Release

This technical guide provides an in-depth analysis of the cytotoxic effects of the thioxanthone compound SW 71425 on various cancer cell lines. This compound, also known as WIN 71425 and SR271425, has demonstrated significant anti-tumor activity in preclinical studies. This document, intended for researchers, scientists, and drug development professionals, consolidates available quantitative data, outlines key experimental protocols, and visualizes potential mechanisms of action to facilitate further investigation into this class of compounds.

Quantitative Cytotoxicity Data

One key study utilizing an in vitro soft agar cloning system demonstrated the concentration-dependent efficacy of this compound. At a concentration of 10 µg/ml, the compound exhibited cytotoxic effects comparable to its analogs, SW 33377 and SW 68210, against breast, colon, non-small cell lung, and ovarian tumor cells.[1] Notably, at a higher concentration of 50 µg/ml, this compound was found to be highly effective.[1]

Further preclinical testing against subcutaneously growing solid tumors revealed broad and potent activity of SR271425 (this compound). The compound showed significant tumor growth inhibition and even curative potential in models of pancreatic, colon, and mammary cancers.

| Tumor Model | Treatment | Outcome |

| Pancreatic (Panc-03) | SR271425 | 5/5 cures |

| Colon (Colon-38, advanced stage) | SR271425 | 3/5 cures, 4.9 Log10 tumor cell kill |

| Mammary (Mam-16/C) | SR271425 | 3.5 Log10 tumor cell kill |

| Mammary (Mam-17/0) | SR271425 | 2.8 Log10 tumor cell kill |

| Human Ovarian (BG-1) | SR271425 | 1.3 Log10 tumor cell kill |

| Human Breast (WSU-Brl) | SR271425 | 0.8 Log10 tumor cell kill |

Table 1: Preclinical efficacy of SR271425 against various solid tumor models.

It is important to note that the clinical development of this compound was discontinued due to observed cardiac toxicity, which may limit the extent of publicly available detailed research.

Experimental Protocols

The following sections detail the methodologies for key experiments used to evaluate the cytotoxic effects of this compound.

In Vitro Soft Agar Colony Formation Assay

This assay is a stringent method for assessing anchorage-independent growth, a hallmark of malignant transformation.

Protocol:

-

Preparation of the Base Layer: A base layer of 0.6% agar in complete culture medium is prepared and allowed to solidify in 6-well plates.

-

Preparation of the Cell Layer: Cancer cells are trypsinized, counted, and resuspended in a 0.3% agar solution in complete culture medium.

-

Plating: The cell-agar suspension is overlaid onto the solidified base layer.

-

Incubation: Plates are incubated at 37°C in a humidified atmosphere with 5% CO₂ for 14-21 days, with the addition of fresh medium to prevent drying.

-

Colony Staining and Counting: Colonies are stained with a solution such as 0.005% Crystal Violet and counted using a microscope or an automated colony counter. The number of colonies is indicative of the transforming potential of the cells and the cytotoxic effect of the tested compound.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

Protocol:

-

Cell Treatment: Cancer cells are seeded in 6-well plates and treated with various concentrations of this compound for a specified duration.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Staining: Fluorescently labeled Annexin V (e.g., FITC-conjugated) and a viability dye such as Propidium Iodide (PI) or 7-AAD are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle.

Protocol:

-

Cell Treatment and Harvesting: Cells are treated with this compound as described for the apoptosis assay and harvested.

-

Fixation: The cells are washed with PBS and fixed in ice-cold 70% ethanol while vortexing to prevent clumping. Cells are stored at -20°C overnight.

-

Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing Propidium Iodide (PI) and RNase A in the dark.

-

Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The resulting histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Potential Signaling Pathways and Mechanisms of Action

The precise molecular mechanism of this compound's cytotoxicity is not fully elucidated; however, its classification as a thioxanthone and its known interaction with DNA provide a basis for postulating its effects on cellular signaling.

The primary proposed mechanism of action for thioxanthones is their ability to interact with DNA.[1] This interaction can disrupt critical cellular processes such as DNA replication and transcription, ultimately leading to cell death.

References

Thioxanthone Class Anti-Tumor Agents: A Technical Guide for Drug Development Professionals

An in-depth exploration of the synthesis, mechanism of action, and therapeutic potential of thioxanthone derivatives in oncology.

Introduction

Thioxanthones, sulfur-containing analogues of the naturally occurring xanthones, have emerged as a privileged scaffold in medicinal chemistry due to their diverse biological activities.[1] This technical guide provides a comprehensive overview of thioxanthone-based anti-tumor agents for researchers, scientists, and drug development professionals. It delves into their synthesis, mechanisms of action, structure-activity relationships, and key experimental findings, offering a roadmap for future drug discovery and development in this promising area. Thioxanthones have been investigated for their potential as anti-cancer agents, with some derivatives showing potent activity against various cancer cell lines.[2][3] The versatility of the thioxanthone core allows for molecular modifications to enhance anti-tumor efficacy and reduce toxicity, making it an attractive starting point for the development of novel cancer therapeutics.[4][5]

Synthesis of Thioxanthone Derivatives

The synthesis of thioxanthone derivatives is a critical aspect of developing new anti-tumor agents. Traditional methods for synthesizing the thioxanthone scaffold often involve intermediates like benzophenones, diarylthioethers, or diarylthioesters.[4][5] More contemporary and efficient synthetic methodologies are continuously being developed to generate diverse libraries of thioxanthone analogues for biological screening.[5][6]

A common strategy for creating novel thioxanthone derivatives involves nucleophilic aromatic substitution. For instance, tetracyclic thioxanthenes with a quinazoline–chromene scaffold have been synthesized from 1-chloro-4-propoxy-9H-thioxanthen-9-one via an Ullmann-type C–N coupling reaction with secondary amines.[7] Another approach involves a one-pot reaction to produce chlorinated hydroxyxanthones.[8] The ability to functionalize the thioxanthone core at various positions is key to optimizing the anti-cancer activity and pharmacokinetic properties of these compounds.

Mechanisms of Anti-Tumor Activity

Thioxanthone derivatives exert their anti-tumor effects through a variety of mechanisms, often targeting multiple cellular pathways implicated in cancer progression. Understanding these mechanisms is crucial for the rational design of more effective and selective thioxanthone-based drugs.

Modulation of Autophagy and Apoptosis

Several studies have highlighted the ability of thioxanthones to induce autophagic cell death in cancer cells. For example, the derivative TXA1 has been shown to modulate autophagy in melanoma and breast cancer cells.[9][10] Autophagy is a cellular process of self-digestion that can either promote cell survival or lead to cell death, depending on the cellular context. By modulating this pathway, thioxanthones can tip the balance towards cell death in cancer cells.[10] The induction of apoptosis, or programmed cell death, is another key mechanism. This is often achieved through the activation of caspase proteins.[11]

Disruption of Cholesterol Homeostasis

A novel mechanism of action for some thioxanthones involves the disruption of cholesterol trafficking and localization.[9] The compound TXA1.HCl was found to cause abnormal cellular cholesterol localization, which can impact critical signaling pathways that rely on cholesterol-rich membrane domains.[9] This disruption of cholesterol homeostasis has been linked to the induction of cell death in non-small cell lung cancer (NSCLC) cells.[9]

Inhibition of Protein Kinases and Other Key Enzymes

Similar to their xanthone counterparts, thioxanthones can act as inhibitors of protein kinases, which are often dysregulated in cancer and play a crucial role in cell proliferation and survival.[11] Some thioxanthone derivatives have been investigated for their potential to inhibit tyrosine kinase proteins.[8] Additionally, the inhibition of other key enzymes involved in cancer, such as aromatase and topoisomerases, has been proposed as a potential anti-cancer mechanism for this class of compounds.[11][12]

Dual Inhibition of P-glycoprotein and Tumor Cell Growth

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).[13] Interestingly, some thioxanthone derivatives have been identified as dual inhibitors of both P-gp and tumor cell growth.[4] This dual-action capability makes them particularly promising candidates for overcoming MDR in cancer.

Signaling Pathways

The anti-tumor activity of thioxanthones is underpinned by their modulation of key signaling pathways within cancer cells. The mTOR (mammalian target of rapamycin) pathway, a central regulator of cell growth and proliferation, is one such target. The dephosphorylation of the p70 S6K protein, a downstream effector of mTOR, has been observed following treatment with a thioxanthone derivative, suggesting inhibition of the mTOR signaling pathway.[9]

Another critical pathway affected is related to cholesterol homeostasis. By causing abnormal cellular cholesterol localization, thioxanthones can impact a multitude of downstream signaling events that are dependent on proper membrane structure and function.[9]

Structure-Activity Relationship (SAR)

The anti-tumor activity of thioxanthone derivatives is highly dependent on the type, number, and position of substituents on the thioxanthone scaffold.[12][14] SAR studies are therefore essential for guiding the design of more potent and selective compounds.

For instance, the addition of a chloro substituent at the C-4 position of the thioxanthone core has been shown to be beneficial for anti-breast cancer activity.[12] Furthermore, the presence of both a chloro and a hydroxyl group at the C-2 and C-4 positions can enhance the anti-cancer activity against various cancer cell lines, including HeLa, WiDr, T47D, and A549.[8][12] The development of aminated thioxanthones has also yielded promising results, with some compounds showing potent cell growth inhibition.[1]

Quantitative Data on Anti-Tumor Activity

The anti-tumor activity of thioxanthone derivatives is typically quantified by their GI50 (50% growth inhibition) or IC50 (50% inhibitory concentration) values against various cancer cell lines. A summary of reported GI50 values for some tetracyclic thioxanthene derivatives is presented below.

| Compound | A375-C5 (Melanoma) GI50 (µM) | MCF-7 (Breast Adenocarcinoma) GI50 (µM) | NCI-H460 (Non-small Cell Lung Cancer) GI50 (µM) | Reference |

| 11 | 5-7 | 5-7 | 5-7 | [1][15] |

| 12 | 31-39 | 31-39 | 31-39 | [1] |

| 13 | 16-23 | 16-23 | 16-23 | [1] |

| 14 | 8-11 | 8-11 | 8-11 | [1][15] |

| 4 | Potent | Potent | Potent | [1] |

Experimental Protocols

A variety of in vitro and in vivo experimental protocols are employed to evaluate the anti-tumor potential of thioxanthone derivatives.

In Vitro Cell Growth Inhibition Assay

The sulforhodamine B (SRB) assay is a common method used to determine the effect of compounds on cell growth.

Methodology:

-

Human tumor cell lines (e.g., A375-C5, MCF-7, NCI-H460) are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then exposed to a range of concentrations of the test compounds for a specified period (e.g., 48 hours).

-

After incubation, the cells are fixed with trichloroacetic acid.

-

The fixed cells are stained with SRB dye.

-

The unbound dye is washed away, and the protein-bound dye is solubilized.

-

The absorbance is read on a microplate reader to determine cell density.

-

The GI50 value, the concentration required to inhibit cell growth by 50%, is then calculated.

In Vivo Xenograft Studies

To assess the in vivo efficacy of thioxanthone derivatives, human tumor xenograft models in immunocompromised mice are often used.[9][16]

Methodology:

-

Human cancer cells (e.g., NCI-H460) are subcutaneously injected into nude mice.

-

Once tumors reach a palpable size, the mice are randomized into control and treatment groups.

-

The treatment group receives the thioxanthone derivative (e.g., TXA1.HCl) via a specified route (e.g., intraperitoneal injection) at a defined dose and schedule.

-

The control group receives the vehicle.

-

Tumor growth is monitored regularly by measuring tumor volume.

-

The body weight and overall health of the mice are also monitored to assess toxicity.

-

At the end of the study, the tumors are excised and weighed.

Theranostic Potential

An exciting development in the field of thioxanthones is their potential as theranostic agents, which combine therapeutic and diagnostic capabilities in a single molecule. Some tetracyclic thioxanthene derivatives have been found to be fluorescent and accumulate within cancer cells, allowing for their visualization by fluorescence microscopy and flow cytometry.[1][3] This intrinsic fluorescence opens up the possibility of using these compounds for both treating and imaging tumors, which could have significant advantages in personalized medicine.

Future Directions and Conclusion

Thioxanthone-based compounds represent a promising class of anti-tumor agents with diverse mechanisms of action.[4] Their ability to modulate key signaling pathways, induce cancer cell death, and potentially overcome multidrug resistance makes them attractive candidates for further development. Future research should focus on:

-

Optimizing the thioxanthone scaffold through medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties.

-

Further elucidating the molecular mechanisms underlying their anti-tumor activity to identify predictive biomarkers for patient stratification.

-

Exploring their potential as radiosensitizers to enhance the efficacy of radiation therapy.[2][17]

-

Developing the theranostic potential of fluorescent thioxanthone derivatives for simultaneous cancer imaging and treatment.

References

- 1. Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting cancer with polymeric thioxanthones - Advanced Science News [advancedsciencenews.com]

- 3. Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Century of Thioxanthones: Through Synthesis and Biological Applications | Bentham Science [eurekaselect.com]

- 5. A century of thioxanthones: through synthesis and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Xanthones, Thioxanthones and Acridones by a Metal-Free Photocatalytic Oxidation Using Visible Light and Molecular Oxygen [mdpi.com]

- 7. Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity - ProQuest [proquest.com]

- 8. researchgate.net [researchgate.net]

- 9. The Antitumor Activity of a Lead Thioxanthone is Associated with Alterations in Cholesterol Localization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Modulation of Autophagy by a Thioxanthone Decreases the Viability of Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Antimicrobial Activity of a Library of Thioxanthones and Their Potential as Efflux Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Polymeric Thioxanthones as Potential Anticancer and Radiotherapy Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Profile of SW 71425: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the in vitro studies conducted on SW 71425, a thioxanthone derivative also identified as SR271425. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's cytotoxic activity, mechanism of action, and the experimental protocols utilized in its preclinical evaluation.

Core Findings and Mechanism of Action

This compound has demonstrated broad-spectrum antitumor activity in various in vitro models. The primary mechanism of action is believed to be through interaction with DNA. Unlike some other cytotoxic agents, this compound does not inhibit topoisomerase I or II. While it has been shown to inhibit helicase activity, the concentration required for this effect (IC50 of 20 µM) is relatively high, suggesting that this may not be its primary mode of cytotoxicity. The downstream signaling consequences of its DNA binding are a key area for ongoing investigation.

Quantitative Data Summary

The cytotoxic and inhibitory activities of this compound have been quantified in several key in vitro assays. The following tables summarize the available data for easy comparison.

| Assay Type | Cell Line Panel | Median IC50 | IC50 Range | Reference |

| Cytotoxicity | NCI 60 Tumor Cell Line Panel | 1.7 µM | 0.28 µM (MOLT-4 leukemia) - 10 µM (K562 leukemia) | [1] |

| Assay Type | Target | IC50 | Reference |

| Enzyme Inhibition | Helicase | 20 µM | [1] |

Experimental Protocols

Detailed methodologies for the key in vitro experiments cited are provided below to facilitate reproducibility and further investigation.

Human Tumor Colony-Forming Assay (Tumor Cloning Assay)

This assay assesses the ability of a compound to inhibit the clonogenic growth of fresh human tumor cells in a soft agar medium.

Methodology:

-

Tumor Specimen Preparation: Freshly explanted human tumor specimens are mechanically dissociated into a single-cell suspension.

-

Soft Agar Preparation: A base layer of 0.5% agar in a suitable culture medium is prepared in petri dishes. An upper layer of 0.3% agar containing the tumor cell suspension (typically 5 x 10^5 cells/mL) is then overlaid.

-

Compound Exposure: this compound is added to the upper agar layer at various concentrations. Continuous drug exposure is typically maintained for the duration of the assay.

-

Incubation: Plates are incubated at 37°C in a humidified atmosphere of 5% CO2 for 14-21 days, or until colonies are of sufficient size for counting.

-

Colony Counting: Colonies (typically defined as clusters of >30 cells) are stained, often with a tetrazolium salt, and counted manually or using an automated colony counter. The percentage of inhibition of colony formation is calculated relative to untreated control wells.

Corbett Soft Agar Disk Diffusion Assay

This assay is utilized to evaluate the solid tumor-selective activity of a compound.

Methodology:

-

Cell Seeding: A single-cell suspension of murine or human solid tumor cells is prepared and seeded into a soft agar matrix in culture plates.

-

Disk Application: Filter paper disks impregnated with a known concentration of this compound are placed onto the surface of the agar.

-

Incubation: Plates are incubated for a defined period, allowing the compound to diffuse into the agar and create a concentration gradient.

-

Zone of Inhibition Measurement: The diameter of the zone of growth inhibition around the disk is measured. A larger zone of inhibition indicates greater sensitivity of the tumor cells to the compound. This is often compared against the activity in non-tumorigenic cell lines to assess selectivity.

Helicase Inhibition Assay

This assay measures the ability of a compound to inhibit the unwinding of a DNA duplex by a helicase enzyme.

Methodology:

-

Substrate Preparation: A radiolabeled or fluorescently labeled DNA duplex substrate is prepared.

-

Enzyme Reaction: The helicase enzyme is incubated with the DNA substrate in a suitable reaction buffer.

-

Compound Addition: this compound is added to the reaction mixture at various concentrations.

-

Reaction Initiation and Termination: The unwinding reaction is initiated by the addition of ATP and allowed to proceed for a set time at an optimal temperature. The reaction is then stopped, typically by the addition of a quenching solution containing EDTA and a loading dye.

-

Product Analysis: The unwound single-stranded DNA product is separated from the double-stranded substrate using polyacrylamide gel electrophoresis (PAGE). The amount of unwound product is quantified using autoradiography or fluorescence imaging. The IC50 value is determined as the concentration of this compound that inhibits 50% of the helicase activity.

Visualizations: Signaling Pathways and Workflows

To further elucidate the experimental processes and potential mechanisms of action, the following diagrams have been generated using Graphviz.

References

Preclinical Profile of SR271425: A Thioxanthone-Based Anticancer Agent

SR271425 is a synthetic thioxanthone derivative that demonstrated significant preclinical antitumor activity in a broad range of murine and human tumor models. As a DNA-binding cytotoxic agent, its mechanism of action is believed to involve DNA intercalation and subsequent inhibition of topoisomerase II, leading to cancer cell death. This technical guide provides a comprehensive overview of the available preclinical data on SR271425, including its in vivo efficacy, and outlines the general experimental protocols relevant to its evaluation.

In Vivo Antitumor Activity

The preclinical efficacy of SR271425 was evaluated against a panel of subcutaneously implanted solid tumors of both mouse and human origin. The primary endpoints used to assess antitumor activity were the percent of treated versus control tumor growth (%T/C) and the log10 tumor cell kill (LK).

Data Summary

The following tables summarize the quantitative data from in vivo studies with SR271425.

Table 1: Antitumor Activity of SR271425 Against Subcutaneously Implanted Solid Tumors [1]

| Tumor Model | Tumor Type | % T/C | Log10 Cell Kill (LK) | Cures/Total |

| Panc-03 | Pancreatic Ductal Carcinoma (Human) | 0 | - | 5/5 |

| Colon-38 | Colon Carcinoma (Murine) | 0 | 4.9 | 3/5 |

| Mam-16/C | Mammary Adenocarcinoma (Murine) | 0 | 3.5 | - |

| Mam-17/0 | Mammary Adenocarcinoma (Murine) | 0 | 2.8 | - |

| Colon-26 | Colon Carcinoma (Murine) | 0 | 3.2 | 1/5 |

| Colon-51 | Colon Carcinoma (Murine) | 0 | 2.7 | - |

| Panc-02 | Pancreatic Ductal Carcinoma (Murine) | 0 | 3.1 | - |

| B16 Melanoma | Melanoma (Murine) | 13 | 4.0 | - |

| Squamous Lung-LC12 | Squamous Cell Carcinoma (Human) | 14 | 4.9 | - |

| BG-1 | Ovarian Carcinoma (Human) | 16 | 1.3 | - |

| WSU-Brl | Breast Carcinoma (Human) | 25 | 0.8 | - |

Table 2: Activity of SR271425 Against Drug-Resistant Solid Tumors [1]

| Tumor Model | Resistance Profile | % T/C | Log10 Cell Kill (LK) |

| Mam-17/Adr | Doxorubicin-resistant | 23 | 0.8 |

| Mam-16/C/Adr | Doxorubicin-resistant | 25 | 1.0 |

| Mam-16/C/taxol | Taxol-resistant | 3 | 2.4 |

Table 3: Activity of SR271425 Against Intravenously Implanted Leukemias [1]

| Tumor Model | Tumor Type | Log10 Cell Kill (LK) |

| L1210 | Leukemia (Murine) | 6.3 |

| AML1498 | Acute Myeloid Leukemia (Murine) | 5.3 |

SR271425 was shown to be equally effective when administered intravenously or orally, though a higher dose was required for the oral route.[1]

Experimental Protocols

While specific, detailed protocols for the preclinical studies on SR271425 are not publicly available, the following represents a generalized methodology typical for the in vivo evaluation of anticancer agents during the period of its development.

Subcutaneous Tumor Xenograft Model

-

Cell Culture: Human or murine tumor cell lines (e.g., Panc-03, Colon-38) are cultured in appropriate media and conditions to achieve logarithmic growth.

-

Animal Models: Immunocompromised mice (e.g., nude or SCID mice for human xenografts) or syngeneic mice (for murine tumors) are used.

-

Tumor Implantation: A suspension of tumor cells (typically 1x106 to 1x107 cells in 0.1-0.2 mL of saline or media) is injected subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers, and calculated using the formula: (length x width²)/2.

-

Drug Administration: Once tumors reach the desired size, animals are randomized into control and treatment groups. SR271425 would be administered according to a predetermined schedule, dose, and route (intravenous or oral). The vehicle used for the control group would be identical to that used to formulate the drug.

-

Efficacy Endpoints:

-

%T/C (Percent Treated/Control): Calculated as (Median tumor volume of the treated group / Median tumor volume of the control group) x 100. A lower %T/C value indicates greater antitumor activity.

-

Log10 Cell Kill (LK): Calculated from the tumor growth delay, which is the difference in time for the treated and control tumors to reach a predetermined size. The formula is: LK = (T-C) / (3.32 x Td), where T is the median time for the treated tumors to reach the target size, C is the median time for the control tumors, and Td is the tumor doubling time.

-

In Vivo Hollow Fiber Assay

This assay allows for the simultaneous testing of multiple cell lines in vivo.

-

Hollow Fiber Preparation: Polyvinylidene fluoride (PVDF) hollow fibers are prepared and sterilized.

-

Cell Encapsulation: A suspension of tumor cells is injected into the hollow fibers, and the ends are heat-sealed.

-

Implantation: The cell-filled hollow fibers are implanted into mice, typically in both the subcutaneous and intraperitoneal compartments.

-

Drug Treatment: Animals are treated with the test compound as per the desired schedule.

-

Fiber Retrieval and Analysis: After the treatment period, the fibers are explanted, and the viability of the cells within is assessed, often using a metabolic assay such as the MTT assay.

Mechanism of Action: Signaling Pathway and Experimental Workflow

The primary mechanism of action for SR271425 is believed to be its function as a DNA intercalator and a topoisomerase II inhibitor.

Caption: Proposed mechanism of action for SR271425 in cancer cells.

The diagram above illustrates the proposed mechanism of action for SR271425. The drug enters the cancer cell and intercalates into the nuclear DNA. This interaction, along with direct inhibition of topoisomerase II, disrupts essential cellular processes like DNA replication and transcription. The resulting DNA damage and stalled replication forks lead to cell cycle arrest and ultimately trigger apoptosis, or programmed cell death.

Caption: A generalized workflow for preclinical evaluation of an anticancer agent like SR271425.

This workflow begins with in vitro screening against a panel of cancer cell lines to determine cytotoxicity. Promising compounds, such as SR271425, then advance to in vivo efficacy studies using models like subcutaneous xenografts and the hollow fiber assay to determine key parameters such as %T/C and Log Kill. Mechanistic studies are conducted in parallel or subsequently to elucidate the drug's mode of action, including its effects on DNA binding, topoisomerase activity, the cell cycle, and apoptosis.

Binding Affinity

Specific quantitative binding affinity data for SR271425 (e.g., Ki or IC50 values for DNA binding or topoisomerase II inhibition) are not available in the public domain. However, based on its classification as a DNA-binding agent and its structural similarity to other thioxanthones with known DNA intercalating and topoisomerase inhibitory properties, it is expected to have a high affinity for these targets.

Conclusion

SR271425 demonstrated potent and broad-spectrum antitumor activity in preclinical models, including those resistant to standard chemotherapeutic agents. Its proposed mechanism of action as a DNA intercalator and topoisomerase II inhibitor provides a strong rationale for its cytotoxic effects. While the development of SR271425 was halted due to toxicities observed in clinical trials, the preclinical data highlight the potential of the thioxanthone scaffold in the design of novel anticancer agents. Further investigation into derivatives with improved safety profiles may be warranted.

References

An In-Depth Technical Guide to SW 71425: Chemical Structure, Properties, and Antitumor Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

SW 71425, also identified as SR271425 and WIN-71425, is a synthetic thioxanthone derivative that has demonstrated notable cytotoxic activity against various tumor models. As an analog of the earlier investigational drug SW 33377, this compound was developed in a search for compounds with a more favorable therapeutic profile, particularly with reduced cardiac side effects. Its mechanism of action is believed to involve interaction with DNA, potentially through intercalation and inhibition of topoisomerase enzymes. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and available biological data for this compound, intended to serve as a technical resource for researchers in oncology and drug development.

Chemical Structure and Properties

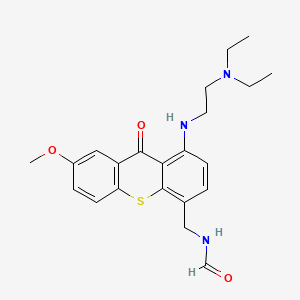

This compound is chemically known as N-[[1-[[2-(diethylamino)ethyl]amino]-7-methoxy-9-oxo-9H-thioxanthen-4-yl]methyl]formamide.[1] The core of the molecule is a tricyclic thioxanthone scaffold, which is a sulfur analog of xanthone.

Chemical Structure

The definitive chemical structure of this compound is presented below:

Figure 1: 2D Chemical Structure of this compound (SR271425).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for understanding its behavior in biological systems and for formulation development.

| Property | Value | Reference |

| Molecular Formula | C22H27N3O3S | [1][2] |

| Molecular Weight | 413.5 g/mol | [1] |

| IUPAC Name | N-[[1-[2-(diethylamino)ethylamino]-7-methoxy-9-oxothioxanthen-4-yl]methyl]formamide | [1] |

| CAS Number | 155990-20-8 | [2] |

| SMILES | CCN(CC)CCNC1=C(C=C(C2=C1SC3=CC(=CC=C3C2=O)OC)CNC=O) | [2] |

Biological Activity and Mechanism of Action

This compound has been identified as a novel cytotoxic DNA-interacting agent with broad antitumor activity in preclinical models.[2] Thioxanthones, as a class of compounds, are known for their potential to intercalate into DNA and inhibit topoisomerase enzymes, which are critical for DNA replication and transcription.[3]

Antitumor Activity

In a 1998 study by Izbicka et al., this compound was evaluated for its in vitro colony-forming inhibition of freshly explanted human tumor cells. The study compared the activity of this compound with its analogs, SW 33377 and SW 68210. Key findings from this study include:

-

Concentration- and Exposure-Dependent Activity: All tested thioxanthones, including this compound, were more effective with continuous exposure compared to a one-hour exposure. A clear concentration-response effect was observed.

-

Comparative Efficacy: While this compound was less effective at lower concentrations, it demonstrated comparable efficacy to the other analogs at a concentration of 10 µg/ml and was highly effective at 50 µg/ml.

-

Tumor Cell Line Sensitivity: At the 10 µg/ml concentration, this compound showed similar effectiveness against breast, colon, non-small cell lung, and ovarian tumors.

These findings suggested that this compound was a promising candidate for further development.

A subsequent preclinical study by Corbett et al. in 1999, referring to the compound as SR271425, further established its efficacy against transplanted solid tumors of both mouse and human origin.[3][4]

Proposed Mechanism of Action: Topoisomerase Inhibition

The primary mechanism of action for many anticancer thioxanthones is the inhibition of topoisomerase enzymes. These enzymes are crucial for resolving topological issues in DNA during replication, transcription, and repair. By inhibiting topoisomerases, thioxanthones can lead to the accumulation of DNA strand breaks, ultimately triggering apoptosis in cancer cells.

The planar structure of the thioxanthone ring system allows it to intercalate between the base pairs of DNA. This intercalation can interfere with the binding of topoisomerase to DNA or stabilize the transient DNA-topoisomerase cleavage complex, preventing the re-ligation of the DNA strand. This leads to the accumulation of double-strand breaks, a highly cytotoxic lesion.

The diagram below illustrates the proposed mechanism of action for thioxanthone-based topoisomerase inhibitors.

Caption: Proposed mechanism of action for this compound as a topoisomerase inhibitor.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

In Vitro Human Tumor Colony-Forming Assay (Izbicka et al., 1998)

This assay was used to assess the cytotoxic activity of this compound against freshly explanted human tumor cells.

Methodology:

-

Tumor Specimen Preparation: Fresh human tumor specimens were obtained and mechanically dissociated into a single-cell suspension.

-

Soft Agar Cloning System: A two-layer soft agar system was used. The bottom layer consisted of a nutrient-supplemented agar, and the top layer contained the tumor cell suspension mixed with agar.

-

Drug Exposure: this compound and other test compounds were added to the top layer at various concentrations for either continuous or one-hour exposure.

-

Incubation: Plates were incubated under standard cell culture conditions to allow for colony formation from surviving tumor cells.

-

Colony Counting: After a designated incubation period, colonies were stained and counted to determine the extent of cell survival and, consequently, the cytotoxic effect of the drug.

The workflow for this experimental protocol is visualized below.

Caption: Experimental workflow for the in vitro human tumor colony-forming assay.

Signaling Pathways

The induction of DNA damage by topoisomerase inhibitors like this compound can activate several downstream signaling pathways. These pathways are integral to the cellular response to genotoxic stress and ultimately determine the fate of the cell.

DNA Damage Response (DDR) Pathway

The presence of DNA double-strand breaks, a consequence of topoisomerase II inhibition, is a potent activator of the DNA Damage Response (DDR) pathway. Key proteins in this pathway, such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), are recruited to the sites of damage. This initiates a signaling cascade that leads to cell cycle arrest, allowing time for DNA repair. If the damage is too extensive to be repaired, the DDR pathway can signal for the initiation of apoptosis.

Apoptosis Pathway

Persistent DNA damage is a strong stimulus for apoptosis. The DDR pathway can activate pro-apoptotic proteins such as p53, which in turn can upregulate the expression of other proteins that initiate the apoptotic cascade. This programmed cell death is a crucial mechanism for eliminating cells with potentially oncogenic mutations.

The logical relationship between drug action and the activation of these signaling pathways is depicted in the following diagram.

Caption: Signaling pathways activated by this compound-induced DNA damage.

Conclusion

This compound is a thioxanthone derivative with significant in vitro and preclinical in vivo antitumor activity. Its proposed mechanism of action, centered on DNA interaction and topoisomerase inhibition, makes it an interesting compound for further investigation in oncology drug development. This technical guide provides a consolidated resource of its chemical structure, properties, biological activity, and the experimental methods used for its evaluation. Further research is warranted to fully elucidate its mechanism of action, explore its therapeutic potential in various cancer types, and assess its safety profile in more advanced preclinical models.

References

- 1. Formamide, N-((1-((2-(diethylamino)ethyl)amino)-7-methoxy-9-oxo-9H-thioxanthen-4-yl)methyl)- | C22H27N3O3S | CID 9909677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. SR 271425 - Immunomart [immunomart.com]

- 3. Chiral Thioxanthones as Modulators of P-glycoprotein: Synthesis and Enantioselectivity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to SW 71425: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

SW 71425, also known as SR271425, is a third-generation thioxanthone derivative investigated for its potential as an anticancer agent.[1] This technical guide provides a comprehensive overview of the discovery, history, and preclinical evaluation of this compound, with a focus on its mechanism of action, in vitro activity, and the experimental protocols utilized in its assessment.

Introduction and Discovery

This compound emerged from a lineage of thioxanthone compounds, which are aromatic hydrocarbons recognized for their cytotoxic properties against various tumor models.[2] The parent compound, hycanthone, initially used as an anti-schistosomal agent, demonstrated cytotoxic anti-tumor activity but was hindered by significant hepatic toxicity in clinical trials.[1] This led to the development of analogs with the goal of retaining antitumor efficacy while mitigating adverse effects.

One such promising analog was SW 33377 (also known as Win 33377 or SR 233377), which advanced to Phase I clinical trials.[2] However, undesirable cardiac effects prompted the search for new analogs with a more favorable safety profile.[2] This research effort led to the synthesis and evaluation of this compound and another analog, SW 68210.[2]

Chemical Identity:

| Identifier | Value |

| Name | This compound |

| Alternate Names | SR271425, WIN 71425[2][3] |

| Systematic Name | N-[[1-[[2-(diethylamino) ethyl]amino]-7-methoxy-9-oxo-9H–thioxanthen-4-yl] methyl]-formamide[1][4] |

| CAS Number | 155990-20-8[4][5] |

| Molecular Formula | C22H27N3O3S[4][5] |

| Molecular Weight | 413.53 g/mol [5] |

Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated.[1] However, research points to several potential pathways characteristic of thioxanthones. These compounds are known to exert their cytotoxic effects through mechanisms such as DNA intercalation, inhibition of nucleic acid biosynthesis, and topoisomerase inhibition, leading to the formation of intracellular DNA single-strand breaks.[2][6]

While structurally similar compounds are known to be inhibitors of topoisomerase-II, this compound does not appear to inhibit topoisomerase-I or topoisomerase-II.[1] Another potential mechanism, helicase inhibition, has been considered, but the concentration required for this compound to inhibit helicase (IC50 of 20 μM) is likely too high to be the primary driver of its cytotoxicity.[1] DNA alkylation has also been proposed as a possible mechanism for hycanthone derivatives.[1]

Preclinical In Vitro Activity

The antiproliferative action of this compound was compared to its predecessors, SW 33377 and SW 68210, against a variety of freshly explanted human tumor specimens using an in vitro soft agar cloning system.[2]

Key Findings:

-

All tested thioxanthones were more effective with continuous exposure compared to a one-hour exposure.[2]

-

A clear concentration-response effect was observed for all compounds.[2]

-

With continuous exposure, this compound was less effective at lower concentrations but demonstrated comparable efficacy to the other two compounds at 10 µg/ml and was highly effective at 50 µg/ml.[2]

-

At a concentration of 10 µg/ml, all three compounds showed similar effectiveness against breast, colon, non-small cell lung, and ovarian tumors.[2]

These results indicated that this compound possessed a similar spectrum of activity to SW 33377, positioning it as a candidate for further development.[2]

Summary of In Vitro Efficacy:

| Compound | Exposure | Low Concentrations | 10 µg/ml | 50 µg/ml | Tumor Types (at 10 µg/ml) |

| This compound | Continuous | Less Effective | Nearly as Effective as others | Highly Effective | Breast, Colon, Non-small cell lung, Ovarian |

| SW 68210 | Continuous | Similar to SW 33377 | Similar to SW 33377 | - | Breast, Colon, Non-small cell lung, Ovarian |

| SW 33377 | Continuous | - | - | - | Breast, Colon, Non-small cell lung, Ovarian |

Experimental Protocols

In Vitro Soft Agar Cloning System for Human Tumor Cells:

This assay was utilized to assess the antiproliferative effects of this compound and its analogs on freshly explanted human tumor specimens.[2]

Methodology:

-

Tumor Specimen Preparation: Freshly explanted human tumor specimens were obtained and processed to create single-cell suspensions.

-

Soft Agar System: A two-layer soft agar system was employed. The bottom layer consisted of a nutrient-rich medium solidified with agar.

-

Cell Plating: The tumor cell suspension was mixed with a top layer of agar-containing medium and plated over the bottom layer.

-

Compound Exposure:

-

Continuous Exposure: this compound, SW 68210, and SW 33377 were incorporated into the top layer of the agar, allowing for continuous exposure to the tumor cells.

-

One-Hour Exposure: Cells were incubated with the compounds for one hour before being washed and plated in the soft agar.

-

-

Incubation: The plates were incubated under standard cell culture conditions to allow for colony formation.

-

Colony Counting: After a suitable incubation period, the number of colonies formed in the treated plates was counted and compared to untreated control plates to determine the antiproliferative effect.

Clinical Development

A Phase I dose-escalation study of SR271425 (this compound) was conducted in patients with advanced malignancies.[1] The compound was administered intravenously every 3 weeks.[1] The starting dose was 17 mg/m², determined based on preclinical toxicology studies in mice.[1]

Conclusion

This compound represents a significant step in the development of thioxanthone-based anticancer agents. Born out of the necessity to improve upon the safety profile of earlier compounds like hycanthone and SW 33377, it demonstrated promising in vitro activity across a range of solid tumors. While its precise mechanism of action remains an area for further investigation, its antiproliferative effects are likely rooted in the established cytotoxic pathways of the thioxanthone class. The progression of this compound into Phase I clinical trials underscores its potential as a therapeutic agent, warranting continued research and development.

References

- 1. Phase I dose-escalation study of the thioxanthone SR271425 administered intravenously once every 3 weeks in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of SW 33377, SW 68210 and this compound thioxanthones on in vitro colony formation of freshly explanted human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 119256-94-9;;151227-58-6;; CAS [chemicalbook.com]

- 4. Formamide, N-((1-((2-(diethylamino)ethyl)amino)-7-methoxy-9-oxo-9H-thioxanthen-4-yl)methyl)- | C22H27N3O3S | CID 9909677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 155990-20-8 | MCE [medchemexpress.cn]

- 6. researchgate.net [researchgate.net]

SW 71425: A Technical Overview of its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

SW 71425, also known as SR271425, is a third-generation thioxanthone derivative that has demonstrated a broad spectrum of antitumor activity in both preclinical and clinical studies.[1][2] This document provides a comprehensive technical guide to the biological activity of this compound, including its proposed mechanisms of action, quantitative efficacy data, and detailed experimental protocols.

Core Biological Activity and Mechanism of Action

The precise mechanism of action of this compound has not been fully elucidated, but several potential pathways have been investigated.[1] As a thioxanthone, it belongs to a class of aromatic hydrocarbons known for their cytotoxic properties.[2][3]

Proposed Mechanisms:

-

DNA Binding and Interaction: this compound appears to bind to DNA, a common characteristic of many cytotoxic agents.[1] However, unlike some structurally similar compounds, it does not inhibit topoisomerase-I or topoisomerase-II.[1] Other potential mechanisms related to DNA interaction for this class of compounds include DNA intercalation and the inhibition of nucleic acid biosynthesis.[2][3]

-

Helicase Inhibition: The compound has been shown to inhibit helicase activity, but with a half-maximal inhibitory concentration (IC50) of 20 μM, which may be too high to be the primary driver of its cytotoxic effects at therapeutic concentrations.[1]

-

Other Possibilities: While DNA alkylation has been suggested for the parent compound hycanthone, this compound lacks the specific chemical group thought to be responsible for this activity.[1]

The following diagram illustrates the potential, though not fully confirmed, mechanisms of action for this compound.

Caption: Proposed Mechanisms of Action for this compound.

Quantitative Data on Biological Activity

The cytotoxic and antiproliferative effects of this compound have been quantified across various cancer cell lines and tumor models.

| Assay Type | Cell Lines/Tumor Models | Exposure | Concentration/Dose | Result | Reference |

| NCI-60 Cell Line Screen | 60 human cancer cell lines | Continuous | Not specified | Median IC50: 1.7 μM (Range: 0.28 μM - 10 μM) | [1] |

| In Vitro Colony Formation | Freshly explanted human tumors | Continuous | 3 - 10 μg/ml | Inhibition of most tumors studied | [1] |

| In Vitro Colony Formation | Breast, colon, non-small cell lung, ovarian | Continuous | 10 μg/ml | Similar efficacy to SW 33377 and SW 68210 | [2] |

| In Vitro Colony Formation | Various human tumors | Continuous | 50 μg/ml | Highly effective | [2] |

| Helicase Inhibition Assay | Not specified | Not specified | 20 μM | IC50 for helicase inhibition | [1] |

| In Vivo Murine Tumor Models | Various established models | Not specified | Not specified | High degree of efficacy, including complete tumor regressions and cures in some refractory models. | [1] |

| Human Tumor Xenografts | 13 models, including CFPAC pancreatic | Not specified | Not specified | At least minimally active in 8 of 13 models, with substantial activity against CFPAC. | [1] |

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

In Vitro Soft Agar Colony Formation Assay

This assay was utilized to assess the antiproliferative action of this compound against freshly explanted human tumor specimens.[2]

-

Tumor Preparation: Freshly obtained human tumor specimens are mechanically minced and enzymatically digested to obtain a single-cell suspension.

-

Plating: Cells are suspended in a top layer of 0.3% agar in a suitable growth medium, which is then overlaid onto a base layer of 0.5% agar in the same medium in 35 mm petri dishes.

-

Drug Exposure: this compound is added to the top layer at various concentrations for either continuous or a 1-hour exposure.

-

Incubation: Plates are incubated under standard cell culture conditions (e.g., 37°C, 5% CO2) until colonies are of sufficient size for counting.

-

Analysis: Colonies (typically >50 cells) are counted, and the survival fraction is calculated relative to untreated control plates to determine the drug's efficacy.

Phase I Clinical Trial: Dose-Escalation Study

A Phase I study was conducted to evaluate the safety, tolerability, and pharmacokinetics of intravenously administered SR271425 in patients with advanced malignancies.[1]

The following diagram outlines the workflow of this clinical trial.

Caption: Workflow of the Phase I Dose-Escalation Study for SR271425.

Pharmacokinetic Analysis Protocol:

-

Blood Collection: Whole blood samples are collected at specified time points post-infusion.

-

Plasma Separation: Within 30 minutes of collection, blood is centrifuged at 1,500 x g for 10 minutes at 4°C to separate the plasma.

-

Sample Storage: Plasma samples are transferred to polypropylene tubes and stored at -20°C until analysis.

-

Quantification: The concentration of SR271425 in plasma is determined using a validated high-performance liquid chromatography with tandem mass spectrometric detection (LC-MS/MS) method.

Safety and Tolerability Profile

This compound was developed as a third-generation thioxanthone to mitigate the toxicities observed with earlier compounds in this class.[1] Notably, it was found to be non-toxic to human hepatocytes, suggesting a lower potential for hepatotoxicity compared to its predecessors.[1] Furthermore, cardiac electrophysiological studies indicated that this compound has a reduced liability for causing cardiac conduction disturbances, such as QT interval prolongation, when compared to the second-generation thioxanthone, SR233377.[1]

References

- 1. Phase I dose-escalation study of the thioxanthone SR271425 administered intravenously once every 3 weeks in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of SW 33377, SW 68210 and this compound thioxanthones on in vitro colony formation of freshly explanted human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

SR271425: An In-Depth Technical Guide on its Cellular Targets and Anti-Cancer Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR271425, a thioxanthone derivative identified as N-[[1-[[2-(Diethylamino)ethyl]amino]-7-methoxy-9-oxo-9H-thioxanthen-4-yl]methyl]formamide, has demonstrated significant preclinical anti-tumor activity across a broad spectrum of cancer cell lines, including those resistant to conventional chemotherapeutics. While its precise molecular mechanism has not been fully elucidated, evidence suggests its potential as a DNA-binding agent. This technical guide synthesizes the available preclinical and clinical data on SR271425 and explores the cellular targets and mechanisms of action of the broader thioxanthone class to provide a comprehensive understanding of its potential in oncology.

Introduction

SR271425 is a synthetic small molecule belonging to the thioxanthone class of compounds. It has shown potent cytotoxic effects against various human and murine solid tumors in preclinical models[1]. A Phase I clinical trial was initiated to evaluate its safety and pharmacokinetics, where it was described as a novel DNA-binding cytotoxic agent[2]. However, the clinical development program for SR271425 was terminated before a maximum tolerated dose was established[2]. Despite this, the compound's robust preclinical activity warrants a detailed examination of its potential cellular targets and mechanisms of action to inform future drug development efforts.

Preclinical Anti-Tumor Efficacy of SR271425

SR271425 has demonstrated significant in vivo anti-tumor activity against a variety of transplanted solid tumors. The following table summarizes its efficacy, presented as the percentage of tumor growth inhibition compared to control (%T/C) and the log10 tumor cell kill (LK).

| Tumor Model | %T/C | Log10 Tumor Cell Kill (LK) | Notes |

| Pancreatic (Panc-03) | 0 | 5/5 cures | Complete tumor regression and cures observed. |

| Colon (Colon-38, adv. stage) | 0 | 4.9 (3/5 cures) | Significant activity in an advanced-stage model. |

| Mammary (Mam-16/C) | 0 | 3.5 | High efficacy against this mammary tumor line. |

| Mammary (Mam-17/0) | 0 | 2.8 | Demonstrates broad activity against mammary tumors. |

| Colon (Colon-26) | 0 | 3.2 (1/5 cures) | Effective against this colon cancer model. |

| Colon (Colon-51) | 0 | 2.7 | Further evidence of activity in colon cancer. |

| Pancreatic (Panc-02) | 0 | 3.1 | Broad anti-pancreatic cancer activity. |

| Melanoma (B16) | 13% | 4.0 | High level of tumor cell kill. |

| Squamous Lung (LC12, adv. stage) | 14% | 4.9 | Potent activity in an advanced-stage lung cancer model. |

| Human Ovarian (BG-1) | 16% | 1.3 | Moderate activity observed. |

| Human Breast (WSU-Brl) | 25% | 0.8 | Modest activity against this human breast cancer line. |

| Doxorubicin-Resistant Mammary (Mam-17/Adr) | 23% | 0.8 | Retains some activity in a drug-resistant model. |

| Doxorubicin-Resistant Mammary (Mam-16/C/Adr) | 25% | 1.0 | Activity maintained in the presence of doxorubicin resistance. |

| Taxol-Resistant Mammary (Mam-16/C/taxol) | 3% | 2.4 | Substantial activity against a taxol-resistant tumor. |

| Leukemia (L1210, IV) | - | 6.3 | Highly active against intravenously implanted leukemia. |

| Leukemia (AML1498, IV) | - | 5.3 | Demonstrates potent anti-leukemic effects. |

Data sourced from a preclinical efficacy study of SR271425[1].

Potential Cellular Targets and Mechanisms of Action

While direct experimental evidence for the cellular targets of SR271425 is limited, the known activities of the thioxanthone class of compounds provide valuable insights into its potential mechanisms.

DNA Binding

SR271425 has been described as a DNA-binding agent in the context of its clinical trial[2]. This suggests that its cytotoxic effects may stem from direct interaction with DNA, potentially leading to the disruption of DNA replication and transcription, and ultimately inducing cell death.

A common method to assess DNA binding is through spectrophotometric or spectrofluorometric titration.

-

Preparation of Solutions: Prepare a stock solution of the test compound (e.g., SR271425) in a suitable solvent (e.g., DMSO). Prepare a buffered solution (e.g., Tris-HCl) containing a known concentration of DNA (e.g., calf thymus DNA).

-

Titration: Aliquot the DNA solution into a cuvette. Record the initial absorbance or fluorescence spectrum. Add small aliquots of the test compound stock solution to the DNA solution. After each addition, allow the mixture to equilibrate and record the spectrum.

-

Data Analysis: Monitor for changes in the spectral properties of the DNA or the compound upon binding. These changes can include shifts in the maximum wavelength of absorption or emission (spectral shifts) and changes in the intensity (hyperchromism, hypochromism, or fluorescence quenching/enhancement). The binding constant (Kb) can be calculated by fitting the titration data to a suitable binding model, such as the Scatchard equation.

P-glycoprotein (P-gp) Inhibition

Thioxanthone derivatives have been identified as dual inhibitors of P-glycoprotein (P-gp) and tumor cell growth[3][4]. P-gp is an ATP-binding cassette (ABC) transporter that actively extrudes a wide range of chemotherapeutic drugs from cancer cells, leading to multidrug resistance (MDR). Inhibition of P-gp can restore the efficacy of conventional anticancer drugs. Given that SR271425 shows activity against doxorubicin-resistant cell lines, P-gp inhibition is a plausible mechanism of action[1].

This assay measures the ability of a compound to inhibit the P-gp-mediated efflux of a fluorescent substrate, rhodamine 123.

-

Cell Culture: Culture a P-gp-overexpressing cell line (e.g., MCF-7/ADR) and a parental, non-resistant cell line (e.g., MCF-7).

-

Compound Treatment: Pre-incubate the cells with the test compound (SR271425) at various concentrations for a defined period (e.g., 1 hour). A known P-gp inhibitor (e.g., verapamil) should be used as a positive control.

-

Rhodamine 123 Loading: Add rhodamine 123 to the cell culture medium and incubate to allow for cellular uptake.

-

Efflux Measurement: After the loading period, wash the cells and replace the medium with fresh medium containing the test compound. At various time points, collect aliquots of the supernatant and measure the fluorescence of the extruded rhodamine 123 using a fluorescence plate reader. Alternatively, lyse the cells at the end of the experiment and measure the intracellular fluorescence.

-

Data Analysis: An increase in intracellular rhodamine 123 accumulation or a decrease in its efflux into the supernatant in the presence of the test compound indicates P-gp inhibition. The IC50 value for P-gp inhibition can be calculated by plotting the percentage of inhibition against the concentration of the test compound.

Protein Kinase Inhibition

Molecular docking studies have suggested that thioxanthone derivatives have the potential to act as inhibitors of tyrosine kinases, such as the Platelet-Derived Growth Factor Receptor (PDGFR) and the Epidermal Growth Factor Receptor (EGFR)[4]. Xanthones, a closely related class of compounds, are also known to inhibit various protein kinases[5]. Protein kinases are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of cancer.

-

Assay Components: The assay typically includes the purified recombinant kinase, a specific substrate (peptide or protein), ATP, and the test compound.

-

Reaction: The kinase, substrate, and test compound are incubated together in an appropriate reaction buffer. The reaction is initiated by the addition of ATP.

-

Detection of Phosphorylation: The extent of substrate phosphorylation is measured. Common detection methods include:

-

Radiometric Assay: Using [γ-32P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

ELISA-based Assay: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.

-

Luminescence-based Assay: Measuring the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo® assay).

-

-

Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value is determined by plotting the inhibition percentage against the log of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The potential mechanisms of action of SR271425 suggest its involvement in key cancer-related signaling pathways. The following diagrams illustrate these hypothetical pathways and a general workflow for identifying cellular targets of a novel compound.

References

- 1. Preclinical efficacy of thioxanthone SR271425 against transplanted solid tumors of mouse and human origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phase I dose-escalation study of a novel antitumor agent, SR271425, administered intravenously in split doses (d1-d2-d3) in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

SW 71425: Application Notes and Experimental Protocols for Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

SW 71425 (also known as SR271425, NSC 71425) is a synthetic thioxanthone derivative that has demonstrated significant anti-tumor activity in preclinical studies. As a member of the thioxanthone class of compounds, its mechanism of action is believed to involve DNA binding and the induction of programmed cell death (apoptosis) and cell cycle arrest. These properties make this compound a compound of interest for cancer research and drug development.

This document provides detailed application notes and experimental protocols for the use of this compound in cell culture-based assays. The protocols outlined below are based on established methodologies for evaluating the cytotoxic and anti-proliferative effects of chemical compounds on cancer cell lines.

Quantitative Data Summary

The anti-proliferative activity of this compound has been evaluated against the NCI-60 panel of human cancer cell lines. The 50% growth inhibition (GI50) values, which represent the concentration of the drug that inhibits cell growth by 50%, are summarized in the table below. Lower GI50 values are indicative of higher potency.

| Cell Line | Tissue Origin | GI50 (µM) |

| Leukemia | ||

| CCRF-CEM | Leukemia | 1.58 |

| HL-60(TB) | Leukemia | 1.55 |

| K-562 | Leukemia | 1.91 |

| MOLT-4 | Leukemia | 1.12 |

| RPMI-8226 | Leukemia | 1.74 |

| SR | Leukemia | 1.48 |

| NSCL Cancer | ||

| A549/ATCC | Non-Small Cell Lung | 1.86 |

| EKVX | Non-Small Cell Lung | 1.58 |

| HOP-62 | Non-Small Cell Lung | 1.91 |

| HOP-92 | Non-Small Cell Lung | 1.86 |

| NCI-H226 | Non-Small Cell Lung | 2.00 |

| NCI-H23 | Non-Small Cell Lung | 1.78 |